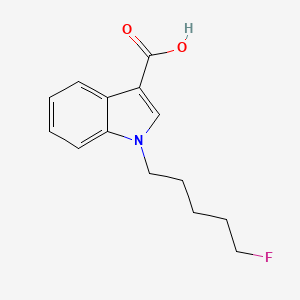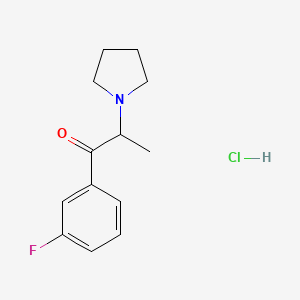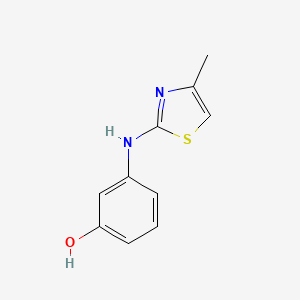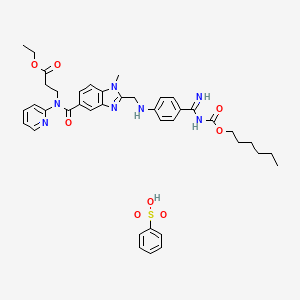
Dabigatran etexilate benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran etexilate benzenesulfonate is a pharmaceutical compound used primarily as an anticoagulant. It is an oral prodrug that is hydrolyzed to the active form, dabigatran, which is a direct thrombin inhibitor. This compound is used to prevent venous thromboembolic events and stroke in patients with atrial fibrillation and those who have undergone hip or knee replacement surgery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dabigatran etexilate benzenesulfonate involves several steps. One of the key intermediates is N-hexyl-4-nitrophenyl carbonate, which is used to prepare the dabigatran base. The process includes a Pinner reaction to prepare a critical intermediate, amidine, which is then nucleophilically substituted with N-hexyl-4-nitrophenyl carbonate to form the dabigatran base. This base is then converted to its mesylate salt using methane sulfonic acid .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Improved processes involve the use of novel intermediates and reaction conditions that minimize impurities and enhance the overall efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Dabigatran etexilate benzenesulfonate undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and esterification. The hydrolysis of the prodrug to its active form, dabigatran, is a crucial step in its pharmacological activity .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-hexyl-4-nitrophenyl carbonate, methane sulfonic acid, and various solvents such as dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products: The major product formed from the hydrolysis of this compound is dabigatran, which is the active form of the drug. This compound acts as a direct thrombin inhibitor, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation .
Applications De Recherche Scientifique
Dabigatran etexilate benzenesulfonate has a wide range of scientific research applications. In medicine, it is used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism . In chemistry and biology, it serves as a model compound for studying direct thrombin inhibitors and their mechanisms of action . Additionally, its predictable pharmacokinetic profile makes it a valuable tool in pharmacological research .
Mécanisme D'action
Dabigatran etexilate benzenesulfonate is a prodrug that is hydrolyzed to dabigatran in the body. Dabigatran is a competitive, reversible direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade. This inhibition of thrombin activity prevents the formation of blood clots .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dabigatran etexilate benzenesulfonate include other direct thrombin inhibitors such as argatroban and bivalirudin, as well as factor Xa inhibitors like rivaroxaban and apixaban .
Uniqueness: this compound is unique in its predictable pharmacokinetic profile and its ability to be administered orally without the need for routine coagulation monitoring. Unlike warfarin, it does not require frequent blood tests to monitor its anticoagulant effects, making it more convenient for patients .
Propriétés
Numéro CAS |
1019206-65-5 |
|---|---|
Formule moléculaire |
C40H47N7O8S |
Poids moléculaire |
785.9 g/mol |
Nom IUPAC |
benzenesulfonic acid;ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5.C6H6O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;7-10(8,9)6-4-2-1-3-5-6/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1-5H,(H,7,8,9) |
Clé InChI |
BRDBLWXHNQWIEG-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O |
Apparence |
Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


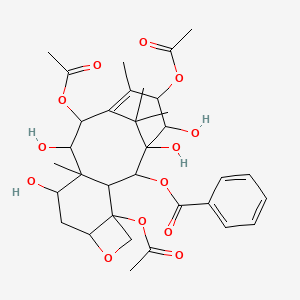

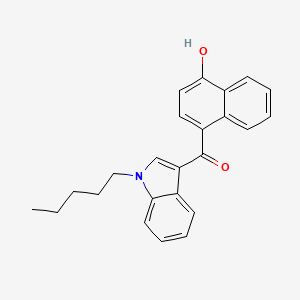
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
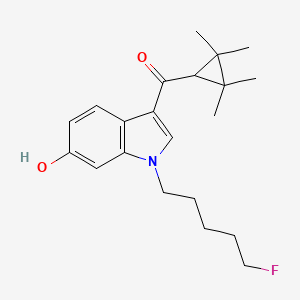
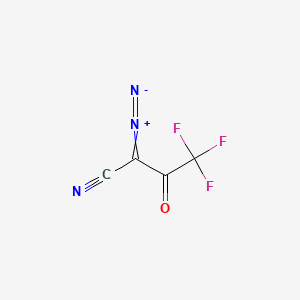
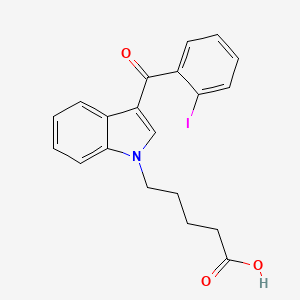
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)
